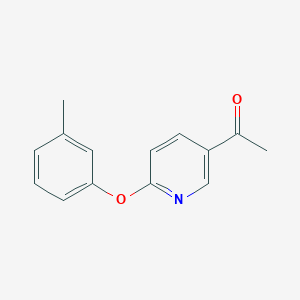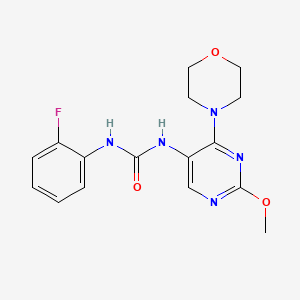
N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide, also known as CC-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CC-3 is a derivative of 2-(4-cyanophenyl)acetamide and is synthesized using a simple and efficient method.
作用機序
The mechanism of action of N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide is not fully understood. However, studies have shown that N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer invasion and metastasis. N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
実験室実験の利点と制限
N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research studies. N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide has also been found to exhibit potent activity against cancer cells and microbes, making it a promising candidate for the development of new drugs.
However, there are also limitations associated with N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide. The mechanism of action of N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide is not fully understood, which makes it difficult to optimize its activity. N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide has also been found to exhibit cytotoxicity towards normal cells, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide. One of the major areas of research is in the development of new drugs. N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide has shown promising activity against various cancer cell lines and microbes, making it a potential candidate for the development of new drugs. Future research should focus on optimizing the activity of N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide and minimizing its cytotoxicity towards normal cells.
Another area of research is in the elucidation of the mechanism of action of N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide. Understanding the mechanism of action of N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide will provide insights into its activity and potential therapeutic applications.
Conclusion:
In conclusion, N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide can be synthesized using a simple and efficient method and has been found to exhibit potent anticancer and antimicrobial activity. Future research should focus on optimizing the activity of N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide and elucidating its mechanism of action.
合成法
N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(4-cyanophenyl)acetamide with cyanomethyl bromide in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature. The resulting product is purified using column chromatography to obtain N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide in high yield and purity.
科学的研究の応用
N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
N-(cyanomethyl)-2-(4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-5-6-14-11(15)7-9-1-3-10(8-13)4-2-9/h1-4H,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSDZRKIJRVNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(4-cyanophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-dimethyl-N-(3-phenylpropyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2632829.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2632833.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2632834.png)
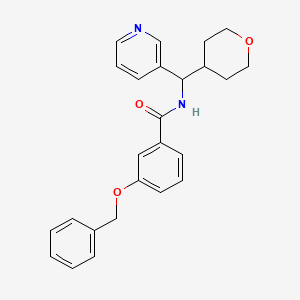
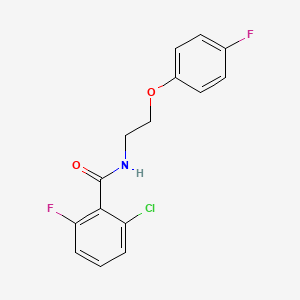
![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2632841.png)
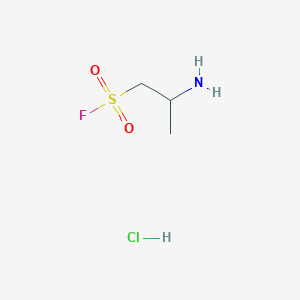
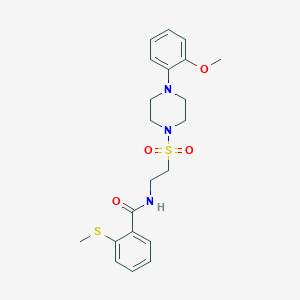
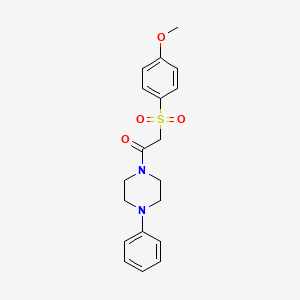
![N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide](/img/structure/B2632849.png)
![2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid](/img/structure/B2632850.png)
